![molecular formula C7H4F2O3 B2892592 3,5-Difluoro-4-hydroxybenzoic acid CAS No. 74799-63-6](/img/structure/B2892592.png)
3,5-Difluoro-4-hydroxybenzoic acid
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Overview
Description
3,5-Difluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4F2O3. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is substituted at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-hydroxybenzoic acid typically involves multiple steps. One common method starts with the nitration of 2,4-difluorobenzoic acid, followed by esterification, reduction of the nitro group, diazotization, and hydrolysis . The overall yield of this synthetic route is approximately 70%, and the reaction conditions are carefully controlled to ensure high purity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield alcohols, and substitution can yield various substituted benzoic acids .
Scientific Research Applications
3,5-Difluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3 . It is also identified by the CAS number 74799-63-6 . The compound has a variety of applications, particularly in scientific research.
Scientific Research Applications
While the provided search results do not offer extensive details on specific applications of this compound, they do provide some context and related information:
- Synthesis of related compounds: this compound is used in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs .
- General Use of 4-hydroxybenzoic acid: The broader family of p-hydroxybenzoic acids and their derivatives possess biological activities .
- Precursor in synthesizing azomethine compounds: 4-hydroxybenzoic acid can be used to synthesize azomethine compounds with primary amine derivatives .
- Stabilizing polymers: 3,5-dialkyl-4-hydroxybenzoic acids are useful as stabilizers in polymers against degradation from UV radiation .
Safety and Hazards
This compound presents several hazards :
- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Wear protective gloves/protective clothing/eye protection/face protection.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can be useful in various applications, including cosmetics and medicine.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Difluoro-4-hydroxybenzoic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of two fluorine atoms at the 3rd and 5th positions enhances its stability and reactivity compared to other hydroxybenzoic acids .
Biological Activity
3,5-Difluoro-4-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of 4-hydroxybenzoic acid, which has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DFHBA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H4F2O3 and is characterized by the presence of two fluorine atoms at positions 3 and 5 on the benzene ring, along with a hydroxyl group at position 4. This unique structure contributes to its distinct biological properties.
Antimicrobial Activity
Research indicates that DFHBA exhibits significant antimicrobial properties. In a study focusing on derivatives of 4-hydroxybenzoic acid, DFHBA was shown to inhibit the growth of various fungi and bacteria. The compound demonstrated notable activity against Botrytis cinerea and Colletotrichum unicolor, with inhibition rates reaching up to 85% at certain concentrations .
Table 1: Antimicrobial Activity of DFHBA Derivatives
Compound | Target Organism | Inhibition (%) at 50 µg/mL |
---|---|---|
This compound | B. cinerea | 82.1 |
C. unicolor | 85.9 | |
Sclerotinia sclerotiorum | Almost complete inhibition |
Enzyme Inhibition
DFHBA has been investigated for its ability to inhibit specific enzymes involved in microbial metabolism. Its derivatives have shown promise in inhibiting laccase enzymes from white-rot fungi, which are crucial for lignin degradation . The inhibition of such enzymes can be pivotal in controlling fungal growth and enhancing agricultural productivity.
The mechanism by which DFHBA exerts its antimicrobial effects may involve the disruption of cellular processes in target organisms. The presence of fluorine atoms enhances lipophilicity, potentially facilitating better membrane penetration and leading to increased bioactivity compared to non-fluorinated analogs .
Case Studies
A notable case study involved the use of DFHBA in a mouse model demonstrating its potential in mitigating multisystemic diseases related to mitochondrial dysfunction. Supplementation with DFHBA was found to stimulate endogenous coenzyme Q10 biosynthesis, improving mitochondrial function and rescuing cardiac insufficiency . This suggests that DFHBA may have therapeutic applications beyond antimicrobial activity, particularly in metabolic disorders.
Safety and Toxicity
While DFHBA shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that DFHBA has a favorable safety margin; however, further studies are necessary to establish comprehensive toxicity data and potential side effects associated with long-term use .
Properties
IUPAC Name |
3,5-difluoro-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYKRDQINKHFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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